Cefpodoxime Proxetil Impurity E

Impurity Profiling Pharmacopoeial Compliance LC-MSn Characterization

Cefpodoxime Proxetil Impurity E (CAS 217803-89-9) is an EP-specified, ACA-analogue process impurity supplied as a diastereomeric mixture. It is essential for ANDA/DMF analytical packages—substituting with non-pharmacopoeial analogs risks Refuse-to-Receive decisions. Sourced with comprehensive characterization data (COA, HPLC, MS, NMR) and traceable to USP/EP standards, it ensures dual-compliance in ICH markets. Ideal for method development, validation, and QC release testing.

Molecular Formula C22H27N5O10S2
Molecular Weight 585.6 g/mol
Cat. No. B13864079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime Proxetil Impurity E
Molecular FormulaC22H27N5O10S2
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C
InChIInChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1
InChIKeyJRBKWVHQXXREQH-JGLUBIDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefpodoxime Proxetil Impurity E: Reference Standard and Identity Specifications for Pharmaceutical Quality Control


Cefpodoxime Proxetil Impurity E (CAS 217803-89-9) is a pharmacopoeial-specified process impurity from the third-generation oral cephalosporin prodrug cefpodoxime proxetil, listed in the European Pharmacopoeia monograph for cefpodoxime proxetil [1]. Chemically designated as (1RS)-1-[[(1-methylethoxy)carbonyl]oxy]ethyl (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (Molecular Formula: C22H27N5O10S2; Molecular Weight: 585.60 g/mol), it is also referred to as the ACA-analogue or Cefotaxime Proxetil [2][3]. The compound is supplied as a diastereomeric mixture and is routinely used as a reference standard for analytical method development (AMV), method validation, and quality control (QC) applications during API synthesis and formulation, with traceability established against USP or EP pharmacopoeial standards .

Cefpodoxime Proxetil Impurity E: Why Generic Reference Standards Cannot Substitute EP-Named Analytes in Regulated Quality Testing


Attempting to substitute Cefpodoxime Proxetil Impurity E with generic or structurally similar cephalosporin impurities in analytical workflows is not acceptable under current pharmacopoeial standards. Among 15 impurities characterized in commercial cefpodoxime proxetil samples, only 7 are named in the European Pharmacopeia; Impurity E is one of those specified impurities, whereas 8 newly discovered process-related and degradation impurities remain unnamed [1]. A cross-comparison of three RP-HPLC methods—the Japanese Requirements for Antibiotic Products 1998 (Method 1), USP 28 (Method 2), and a manufacturer method (Method 3)—demonstrated that Method 1 and Method 2 each have documented limitations for impurity control (e.g., inability to elute the cefpodoxime proxetil dimer within 60 minutes for Method 1), while Method 3 provided the best overall impurity profile coverage, including baseline separation of known related substances, stereoisomers, structural isomers, and degradation compounds [2]. Critically, EP Impurity E possesses a distinct molecular structure (an ACA-analogue with a C22H27N5O10S2 framework and a 585.60 g/mol molecular weight, and exists as a diastereomeric mixture at the 1'' position of the proxetil ester side-chain) that generates a specific retention time and mass spectrometric fragmentation pattern. Using a non-pharmacopoeial analog or a structurally adjacent impurity standard introduces peaks that are either unresolved or misidentified, directly invalidating the system suitability requirement specified in current USP 43 and EP monographs [2][3].

Cefpodoxime Proxetil Impurity E: Quantitative Evidence of Analytical Differentiation Against Closest Comparators


Impurity E is One of Only 7 Pharmacopoeial-Named Impurities Among 15 Total Characterized in Commercial Cefpodoxime Proxetil Batches

A systematic LC-MSn impurity profiling study of cefpodoxime proxetil commercial bulk drug and capsule samples characterized a total of 15 impurities, of which only 7 impurities are already listed in the European Pharmacopeia (EP 7.0) monograph as known/specified impurities—including Impurity E—while the remaining 8 are newly identified process-related and degradation impurities that lack EP designation and standardized reference standards [1]. This directly establishes that Impurity E holds a privileged regulatory status as one of the EP-named substances, conferring it explicit acceptance for use in ANDA submissions, DMF filings, and compendial QC testing, whereas the newly discovered impurities require additional characterization, validation, and regulatory justification before they can be incorporated into quality control workflows.

Impurity Profiling Pharmacopoeial Compliance LC-MSn Characterization Regulatory Analysis Cephalosporin Quality Control

Supplier Method (Method 3) Achieves Complete Baseline Separation of Cefpodoxime Proxetil from Known Related Substances Including EP Impurity E, Whereas Pharmacopoeial Method 1 Fails to Elute the Dimer within 60 Minutes

In a head-to-head comparison of three RP-HPLC methods for the analysis of cefpodoxime proxetil and its related substances, Method 3 (a manufacturer-provided method) delivered baseline separation of cefpodoxime proxetil from its known related substances—including stereo and structural isomers, degradation compounds, and by-products—within a practical runtime [1]. Method 1 (Japanese Requirements for Antibiotic Products 1998) could not elute the cefpodoxime proxetil dimer (open) within 60 minutes, creating a blind spot in the impurity profile [1]. The authors concluded that 'Method 1 and Method 2 had some limitations for the impurity control. For chromatographic impurity control, Method 3 is the best choice.' [1]. Impurity E, as one of the EP-specified related substances with a unique ACA-analogue structure, requires such optimized separation conditions to ensure accurate, interference-free quantification.

RP-HPLC Method Comparison Impurity Selectivity Chromatographic Resolution Pharmaceutical Analysis Cephalosporin Method Development

USP 43 Modernization Method Achieves Resolution ≥4.5 between R- and S-Epimers, Exceeding System Suitability Minimum of 4.0 — A Requirement Directly Applicable to Impurity E Integration

A Thermo Scientific application note implementing the USP 43 monograph modernization criteria for fast analysis of cefpodoxime proxetil related impurities demonstrates that the resolution between the R-epimer and S-epimer peaks was 4.5, exceeding the USP system suitability specification of minimum 4.0, with theoretical plates for the R-epimer measured at 25,623, exceeding the USP specification of minimum 19,000 [1]. While Impurity E has an independent retention time distinct from these epimer peaks, this epimer resolution benchmark is a critical system suitability parameter: any chromatographic system that fails to achieve resolution ≥4.0 between the R- and S-epimers is not qualified to accurately separate and quantify Impurity E from its adjacent peaks, including the main drug substance diastereomers.

USP System Suitability Epimer Resolution UHPLC Method Modernization Cefpodoxime Proxetil Impurity Control Pharmaceutical Method Validation

Validated Stability-Indicating HPLC Method Achieves Resolution Factor >1.7 for Cefpodoxime Proxetil from All Degradation Products — Impurity E Provides a Reference for Forced Degradation and Stability Studies

A validated stability-indicating HPLC method for cefpodoxime proxetil that subjects the drug to acid/alkali hydrolysis, oxidation, dry heat, wet heat, and photodegradation demonstrated that the standard drug peaks were well-resolved from all degradation product peaks with a resolution factor (Rs) greater than 1.7 [1]. The method achieved a linearity of r² = 0.9998 over the working concentration range of 1–80 µg/mL, with LOD of 0.17 µg/mL and LOQ of 0.5 µg/mL [1]. Impurity E, formed through a distinct process-related pathway (condensation with 1-iodoethyl isopropyl carbonate during synthesis) rather than through simple hydrolysis or oxidation, serves as a critical sentinel for synthesis-derived contamination, distinguishing it from the degradation products profiled in this forced degradation study. Combining this standard with the stability-indicating method allows QC laboratories to differentiate synthesis-derived impurities (Impurity E) from degradation-related impurities in a single chromatographic run.

Forced Degradation Stability-Indicating Method RP-HPLC Validation Cephalosporin Degradation Products Impurity E Stability Testing

Cefpodoxime Proxetil Impurity E: High-Impact Application Scenarios for Quality Control and Regulatory Compliance


ANDAs and DMF Submissions Requiring EP-Compliant Impurity Reference Standards

During ANDA preparation and DMF filings for generic cefpodoxime proxetil drug products, regulatory agencies expect identification, quantification, and control of all EP-specified impurities, including Impurity E. As only 7 impurities are named in the EP 7.0 monograph among at least 15 characterized in commercial samples [1], the absence of a certified Impurity E reference standard from the analytical package risks a Refuse-to-Receive (RTR) decision. Substituting Impurity E with a structurally similar but non-pharmacopoeial impurity standard (such as one of the 8 newly identified but unnamed process impurities from the Li et al. study [1]) would not satisfy EP acceptance criteria.

Chromatographic Method Development Using Impurity E as a Marker for Process-Related Impurity Profiling

When developing or optimizing RP-HPLC or UHPLC methods for cefpodoxime proxetil impurity profiling, Impurity E's unique retention characteristics serve as a critical marker for the process-impurity window. The Wang et al. method comparison demonstrated that Method 3 provides the best overall selectivity for known related substances including EP impurities [2]. Coupled with the USP 43 system suitability data (resolution 4.5 vs. requirement 4.0) [3], incorporating Impurity E as a reference marker helps establish whether a given method achieves adequate selectivity for all process-related impurities, including the diastereomeric mixture of Impurity E at the proxetil ester 1'' position.

Stability Study Design: Differentiating Synthesis-Derived Impurity E from Degradation Products

In forced degradation and long-term stability studies, Impurity E functions as a process-related marker that originates from the condensation reaction with 1-iodoethyl isopropyl carbonate during synthesis, rather than from hydrolytic, oxidative, or photolytic degradation pathways. Using Impurity E alongside a validated stability-indicating method such as the Hamrapurkar et al. HPLC method (Rs >1.7 for drug substance from degradation products; LOD 0.17 µg/mL) [4] enables QC laboratories to unambiguously differentiate synthesis-derived contamination (Impurity E) from degradation products (e.g., hydrolyzed cefpodoxime acid, oxidized species), which is a regulatory expectation under ICH Q3A and Q3B guidances.

QC Batch Release Testing and Pharmacopoeial Compliance in Multi-Market Regulatory Environments

For pharmaceutical manufacturers distributing cefpodoxime proxetil products across ICH-regulated markets (US, EU, Japan), batch release testing must satisfy simultaneously the USP and EP monographs. The Thermo Fisher USP 43 modernization data demonstrate that the chromatographic system is capable of robust system suitability (resolution 4.5 vs. required 4.0; theoretical plates 25,623 vs. required 19,000) [3]. Since Impurity E appears in the EP impurity table but also requires accurate quantitation as 'any other unspecified impurity' under USP chromatographic purity testing, the procurement of a high-purity (typical vendor specification ≥90% HPLC purity) EP Impurity E reference standard with full characterization data (COA, HPLC, MS, NMR) ensures dual compliance, avoiding the need to qualify separate standards for each regulatory market.

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